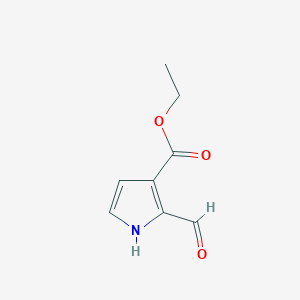

ethyl 2-formyl-1H-pyrrole-3-carboxylate

Beschreibung

Ethyl 2-formyl-1H-pyrrole-3-carboxylate (CAS: 19076-57-4) is a pyrrole derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Its structure features a formyl group (-CHO) at the 2-position and an ethoxycarbonyl group (-COOEt) at the 3-position of the pyrrole ring . The compound is stored under inert conditions at 2–8°C to prevent degradation, though detailed physical properties such as boiling point and melting point remain unreported in available literature . Pyrrole derivatives like this are pivotal in medicinal chemistry and materials science due to their electron-rich aromatic systems, which facilitate diverse reactivity and biological interactions.

Eigenschaften

IUPAC Name |

ethyl 2-formyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHZJUOOYWTZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19076-57-4 | |

| Record name | ethyl 2-formyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures, typically around 4°C, to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 2-carboxyl-1H-pyrrole-3-carboxylate.

Reduction: Ethyl 2-hydroxymethyl-1H-pyrrole-3-carboxylate.

Substitution: Products depend on the nucleophile used, such as ethyl 2-substituted-1H-pyrrole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of ethyl 2-formyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Ethyl 2-formyl-1H-pyrrole-3-carboxylate belongs to a broader class of formyl-substituted pyrrole carboxylates. Key analogues include:

Key Observations :

Physicochemical Properties

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS: 936-12-9): This analogue lacks a formyl group but shares the ethoxycarbonyl substituent. It has a lower molecular weight (153.18 vs. 167.16) and higher predicted GI absorption (84% vs. ~70% estimated for the target compound) due to reduced polarity .

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits a planar molecular structure stabilized by N–H⋯O hydrogen bonds, which may enhance crystallinity compared to non-methylated analogues .

Biologische Aktivität

Ethyl 2-formyl-1H-pyrrole-3-carboxylate (EFPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of EFPC's biological properties, including its antitumor, antibacterial, and anti-inflammatory effects, based on recent research findings.

EFPC has the molecular formula and a molecular weight of 167.16 g/mol. It features a pyrrole ring, which is known for its reactivity and ability to interact with various biological targets. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | High |

| Log P (octanol/water) | 1.56 |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

Antitumor Activity

Recent studies have highlighted the potential of EFPC as an antitumor agent. In a study evaluating various pyrrole derivatives, EFPC exhibited promising cytotoxic effects against several human cancer cell lines, including A-431 (epidermoid carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma). The IC50 values for EFPC were found to be in the range of 0.065–9.4 µmol/L, indicating its effectiveness in inhibiting cell proliferation in vitro .

Case Study: Antitumor Evaluation

In a systematic evaluation of EFPC's antitumor properties, researchers conducted cell proliferation assays using human carcinoma cell lines. The results demonstrated that EFPC not only inhibited cell growth but also induced apoptosis in cancer cells. The study concluded that EFPC could serve as a lead compound for the development of new anticancer drugs.

Antibacterial Activity

EFPC has also been assessed for its antibacterial properties. Research indicates that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication .

Table: Antibacterial Activity of EFPC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antitumor and antibacterial activities, EFPC has shown potential anti-inflammatory effects. Studies have indicated that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting that it may be beneficial in treating inflammatory conditions .

The biological activity of EFPC can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : EFPC inhibits key enzymes involved in cancer cell proliferation and bacterial growth.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cytokine Modulation : EFPC modulates immune responses by affecting cytokine production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-formyl-1H-pyrrole-3-carboxylate, and what analytical techniques validate its purity and structure?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared by reacting acyl chlorides (e.g., isoquinolinecarbonyl chloride) with pyrrole precursors under inert conditions . Post-synthesis, characterization employs:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., formyl protons at δ ~9–10 ppm, ester carbonyl carbons at δ ~161 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .

- Melting Point Analysis : Validates crystallinity (e.g., 103–105°C for related pyrroles) .

Q. How is X-ray crystallography used to determine the molecular structure and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing. For example:

- SHELX Suite : Structures are solved via direct methods (SHELXS) and refined with SHELXL, ensuring R-factors <0.08 .

- Hydrogen Bonding : Networks of N–H⋯O and weak C–H⋯O interactions stabilize crystal packing (e.g., N–H⋯O distance: 2.89 Å) .

- Planarity : Non-hydrogen atoms in the pyrrole ring show root-mean-square deviations <0.04 Å from planarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict NMR shifts. Compare with experimental data to identify conformational differences (e.g., intramolecular H-bonding affecting formyl proton shifts) .

- Validation Tools : Use CCDC software to cross-check crystallographic data (e.g., torsion angles, bond distances) against computed models .

- Error Analysis : Quantify deviations using mean σ(C–C) values (<0.006 Å) to assess structural accuracy .

Q. What strategies optimize reaction yield and selectivity in synthesizing this compound derivatives?

- Methodology :

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ICReDD’s reaction path search methods combine quantum mechanics (QM) with high-throughput experimentation to reduce trial-and-error .

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to adjust reaction times (e.g., acyl chloride coupling reactions require <24 hr for 40–50% yields) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution at the pyrrole C-2 position .

Q. How does conceptual density functional theory (DFT) explain the reactivity and regioselectivity of this compound?

- Methodology :

- Fukui Functions : Calculate electrophilic (f⁺) and nucleophilic (f⁻) indices to predict attack sites. The formyl group at C-2 increases electrophilicity, directing nucleophilic additions to C-3 or C-5 positions .

- Hardness/Softness Analysis : Global hardness (η) values correlate with stability against electrophiles. Substituents like ester groups lower η, enhancing reactivity .

- Electronegativity Equalization : Assess charge redistribution during reactions (e.g., formyl group withdraws electron density, polarizing the pyrrole ring) .

Q. What challenges arise in refining the crystal structure of this compound derivatives with disordered substituents?

- Methodology :

- Disorder Modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., ethyl or methyl groups). Apply restraints (SIMU, DELU) to maintain reasonable geometry .

- Validation Metrics : Check ADDSYM alerts in PLATON to detect missed symmetry and R1/wR2 convergence (<5% difference) .

- Hydrogen Placement : Use HFIX commands for idealized H-atom positions in aromatic systems, except for rotatable groups (e.g., ester moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.